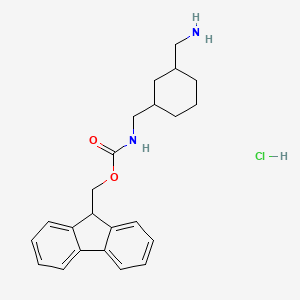

Fmoc-1,3-cis-damch hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-1,3-cis-ジアミノメチルシクロヘキサン塩酸塩: は、分子式C23H29ClN2O2 の化学化合物です。この化合物は、合成プロセス中にアミン基を保護する能力により、ペプチド合成で広く使用されています。 この化合物は、有機合成で広く使用されている保護基であるフルオレニルメチルオキシカルボニル(Fmoc)基の存在によって特徴付けられます .

準備方法

合成経路と反応条件: Fmoc-1,3-cis-ジアミノメチルシクロヘキサン塩酸塩の合成は、通常、1,3-cis-ジアミノメチルシクロヘキサンとフルオレニルメチルオキシカルボニルクロリド(Fmoc-Cl)の反応を伴います。 この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます .

工業生産方法: Fmoc-1,3-cis-ジアミノメチルシクロヘキサン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、効率的な生産を確保するために、自動ペプチド合成装置と大規模反応器の使用が含まれます。 反応条件は、高収率と純度を達成するために最適化されています .

化学反応の分析

反応の種類: Fmoc-1,3-cis-ジアミノメチルシクロヘキサン塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

Fmoc除去: ピペリジンは、塩基性条件下でFmoc基を除去するために一般的に使用されます.

ペプチドカップリング: HATUまたはDICなどのカップリング試薬は、DIPEAなどの塩基の存在下で使用して、ペプチド結合形成を促進します.

生成される主な生成物:

Fmoc除去: 主な生成物は遊離アミンであり、ペプチド合成でさらに使用できます.

ペプチドカップリング: 主な生成物は、所望の配列を持つペプチドです.

科学的研究アプリケーション

化学: Fmoc-1,3-cis-ジアミノメチルシクロヘキサン塩酸塩は、合成プロセス中にアミン基を保護する能力により、固相ペプチド合成(SPPS)で広く使用されています .

生物学: 生物学的研究では、この化合物は、さまざまな生物学的プロセスを研究するために不可欠なペプチドやタンパク質を合成するために使用されます .

医学: この化合物は、ペプチドベースの薬剤や治療薬の開発に使用されています .

業界: 製薬業界では、Fmoc-1,3-cis-ジアミノメチルシクロヘキサン塩酸塩は、治療目的のペプチドやタンパク質を大規模に生産するために使用されています .

科学的研究の応用

Chemistry: Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect amine groups during the synthesis process .

Biology: In biological research, the compound is used to synthesize peptides and proteins that are essential for studying various biological processes .

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride is used in the large-scale production of peptides and proteins for therapeutic use .

作用機序

Fmoc-1,3-cis-ジアミノメチルシクロヘキサン塩酸塩の作用機序には、ペプチド合成中のアミン基の保護が含まれます。Fmoc基はアミン基に導入され、合成プロセス中の不要な反応を防ぎます。 Fmoc基は塩基性条件下で除去することができ、遊離アミンがペプチド結合形成に参加することを可能にします .

類似の化合物との比較

類似の化合物:

Fmoc保護アミノ酸: これらの化合物も、ペプチド合成中にアミン基を保護するためにFmoc基を使用します.

Boc保護アミノ酸: これらの化合物は、アミン保護のためにtert-ブチルオキシカルボニル(Boc)基を使用します.

独自性: Fmoc-1,3-cis-ジアミノメチルシクロヘキサン塩酸塩は、シクロヘキサン環と2つのアミン基を含む特定の構造のためにユニークです。 この構造は、ペプチド合成において安定性と汎用性を提供し、研究と産業の両方の用途において貴重なツールになります .

類似化合物との比較

Fmoc-protected amino acids: These compounds also use the Fmoc group to protect amine groups during peptide synthesis.

Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group for amine protection.

Uniqueness: Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride is unique due to its specific structure, which includes a cyclohexane ring and two amine groups. This structure provides stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2.ClH/c24-13-16-6-5-7-17(12-16)14-25-23(26)27-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22;/h1-4,8-11,16-17,22H,5-7,12-15,24H2,(H,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQJBDLZQXUBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)

![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)

![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)

![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)

![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)

![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)

![1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)

![[6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12316925.png)